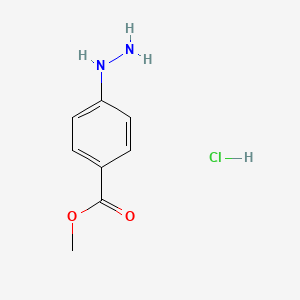

Methyl 4-hydrazinylbenzoate Hydrochloride

Description

The exact mass of the compound Methyl 4-hydrazinylbenzoate Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-hydrazinylbenzoate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydrazinylbenzoate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSGRGCOQOKOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-89-5 | |

| Record name | 6296-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydrazinobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-hydrazinylbenzoate Hydrochloride CAS number and properties

CAS Number: 6296-89-5

This technical guide provides an in-depth overview of Methyl 4-hydrazinylbenzoate Hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a building block in the creation of complex organic molecules.

Core Properties and Data

Methyl 4-hydrazinylbenzoate Hydrochloride is an off-white to light brown solid organic compound. It is recognized for its utility as a precursor in the synthesis of various heterocyclic compounds and other complex molecules due to its reactive hydrazine functional group.

Chemical and Physical Properties

The fundamental properties of Methyl 4-hydrazinylbenzoate Hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 6296-89-5 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][3] |

| Molecular Weight | 202.64 g/mol | [1][3] |

| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [1][3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 205-207 °C | [5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [2] |

| Solubility | Soluble in water | [1] |

Computed and Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following tables summarize key computed and experimental spectroscopic data.

Computed Molecular Descriptors

| Descriptor | Value | Reference(s) |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 64.4 Ų | [3] |

| Complexity | 153 | [3] |

Spectroscopic Data

| Spectroscopy Type | Characteristic Peaks | Reference(s) |

| Proton NMR (¹H NMR) | ~3.8 ppm (singlet, 3H, -OCH₃) | [1] |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, aromatic ester) | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 202.64. Primary fragmentation involves the loss of the methoxy group (31 mass units). | [1] |

Synthesis and Reactivity

Methyl 4-hydrazinylbenzoate Hydrochloride is a valuable building block in organic synthesis. Its hydrazine and ester moieties allow for a variety of chemical transformations.

General Synthesis Pathway

The most common route for synthesizing aryl hydrazines like Methyl 4-hydrazinylbenzoate Hydrochloride involves a two-step process starting from the corresponding aniline derivative, Methyl 4-aminobenzoate. The process includes:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

The following diagram illustrates this general synthetic workflow.

Caption: General synthesis pathway for Methyl 4-hydrazinylbenzoate HCl.

Reactivity and Applications

The hydrazine group is a potent nucleophile, making this compound an excellent starting material for synthesizing various heterocyclic systems. Key reactions include:

-

Condensation Reactions: It readily reacts with aldehydes and ketones to form hydrazones.[1]

-

Cyclization Reactions: It is widely used in the synthesis of five-membered heterocycles, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds.[6]

-

Acylation Reactions: The hydrazine moiety can be acylated to introduce additional functional groups.[1]

These reactions are fundamental in drug discovery, where the resulting heterocyclic scaffolds are common in bioactive molecules targeting cancer and infectious diseases.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride and a representative application in heterocycle synthesis.

Representative Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

Disclaimer: This is a representative protocol based on the well-established synthesis of analogous aryl hydrazines. Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl 4-aminobenzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve Methyl 4-aminobenzoate (1 equivalent) in concentrated hydrochloric acid (approx. 3 equivalents) and water.[7]

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[7]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][7]

-

Continue stirring for an additional 30 minutes in the cold bath. The resulting solution contains the diazonium salt and should be used immediately.[1]

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (approx. 2.5 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.[7]

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring, maintaining the temperature below 10 °C.[7]

-

After the addition is complete, continue stirring for 1-2 hours as the mixture warms to room temperature.[7]

-

-

Isolation:

-

The product, Methyl 4-hydrazinylbenzoate Hydrochloride, will precipitate as a solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold water or a suitable organic solvent like diethyl ether to remove impurities.[4]

-

Dry the product under vacuum to obtain the final compound.[4]

-

Synthesis of a Pyrazole Derivative

Objective: To demonstrate the use of a substituted phenylhydrazine hydrochloride in the synthesis of a pyrazole ring system via reaction with a 1,3-dicarbonyl compound.[6]

Materials:

-

Aryl Hydrazine Hydrochloride (e.g., Ethyl 4-hydrazinylbenzoate HCl) (1 equivalent)

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 equivalent)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Sodium Acetate (optional, as a base)

Procedure:

-

Dissolve the aryl hydrazine hydrochloride and the 1,3-dicarbonyl compound in ethanol or glacial acetic acid in a round-bottom flask.[6]

-

If using the hydrochloride salt directly, a base like sodium acetate can be added to neutralize the acid and free the hydrazine base for reaction.[6]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.[6]

The workflow for this type of synthetic application is depicted below.

Caption: Experimental workflow for a typical pyrazole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. hnjournal.net [hnjournal.net]

- 7. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a versatile organic compound with significant potential in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group attached to a benzoate moiety, makes it a valuable building block for the creation of diverse and complex molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthetic pathway and potential applications.

Core Physicochemical Properties

The key physicochemical properties of Methyl 4-hydrazinylbenzoate Hydrochloride are summarized below, providing a foundational understanding of its chemical identity and behavior.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [1][2] |

| CAS Number | 6296-89-5 | [1][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 202.64 g/mol | [1][2][3] |

| Appearance | Off-white to light brown solid; White to yellow powder or crystals | [3][4] |

| Storage | Inert atmosphere, Room Temperature | [3][4][5] |

Thermal and Solubility Properties

| Property | Value | Reference(s) |

| Melting Point | 205-207 °C | [1][3] |

| Solubility | Soluble in water, sparingly soluble in methanol. | [1] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| Infrared (IR) Spectroscopy | N-H stretching vibration around 3300 cm⁻¹; Carbonyl (C=O) stretching frequency around 1680 cm⁻¹. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Methyl ester protons appear as a singlet around 3.8 ppm. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at a mass-to-charge ratio (m/z) of 202.64. | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of Methyl 4-hydrazinylbenzoate Hydrochloride can be determined using the capillary tube method.

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.[6]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[6][7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

-

Heating and Observation: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point.[9]

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using the Potassium Bromide (KBr) pellet method, which is suitable for solid powder samples.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

-

Potassium Bromide (KBr), spectroscopy grade

Procedure:

-

Sample Preparation: Approximately 1-2 mg of Methyl 4-hydrazinylbenzoate Hydrochloride is mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine powder to minimize light scattering.[10]

-

Pellet Formation: The powdered mixture is transferred to a pellet-forming die. A hydraulic press is used to apply several tons of pressure to the die, forming a transparent or translucent pellet.[10][11]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is used to characterize the chemical environment of the hydrogen atoms in the molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, due to the compound's solubility in water)

-

Pipettes

Procedure:

-

Sample Preparation: A few milligrams of Methyl 4-hydrazinylbenzoate Hydrochloride are dissolved in a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard 1D proton NMR experiment is performed. Key parameters such as the number of scans, acquisition time, and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[13]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Synthesis and Applications

Methyl 4-hydrazinylbenzoate Hydrochloride serves as a key intermediate in the synthesis of various compounds with potential biological activities.

Synthetic Pathway

A common method for the synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction. The esterification can be performed before or after the formation of the hydrazine group. A general workflow for its synthesis from 4-aminobenzoic acid is depicted below.

Caption: General synthetic workflow for Methyl 4-hydrazinylbenzoate Hydrochloride.

Potential Applications

The reactivity of the hydrazinyl and ester functional groups makes this compound a versatile precursor in drug discovery and development.

Caption: Potential applications of Methyl 4-hydrazinylbenzoate Hydrochloride.

Research has indicated that hydrazine derivatives can exhibit antitumor and antimicrobial properties.[1] Furthermore, the parent compound, 4-hydrazinobenzoic acid, is a known precursor in the synthesis of the iron chelator Deferasirox and is utilized in the construction of linkers for antibody-drug conjugates (ADCs).[14] These applications highlight the importance of Methyl 4-hydrazinylbenzoate Hydrochloride as a scaffold in medicinal chemistry.

References

- 1. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 [sigmaaldrich.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. jascoinc.com [jascoinc.com]

- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-hydrazinylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound of significant interest in synthetic organic chemistry, primarily serving as a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its bifunctional nature, possessing both a reactive hydrazine group and a methyl ester, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its molecular structure and conformational properties, drawing upon available data and analogous compounds to offer a detailed technical understanding for researchers in drug discovery and chemical synthesis.

Molecular Structure

The fundamental characteristics of Methyl 4-hydrazinylbenzoate Hydrochloride are summarized in the table below.

| Identifier | Value |

| CAS Number | 6296-89-5 |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride |

| SMILES | COC(=O)C1=CC=C(C=C1)NN.Cl |

| InChI | InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H |

| Physical Form | Solid |

| Melting Point | 205-207 °C |

Conformational Analysis

It is anticipated that Methyl 4-hydrazinylbenzoate Hydrochloride would adopt a similar crystalline and molecular conformation. The ethyl analog crystallizes in the triclinic P-1 space group.[2] The core of the molecule consists of a para-substituted benzene ring. The planarity of the benzene ring is a dominant feature, with the hydrazinyl and methyl carboxylate groups extending from it.

The key dihedral angle to consider is that between the plane of the benzene ring and the C-N bond of the hydrazinyl group. In related structures, this torsion angle is influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding and resonance stabilization. Computational studies on substituted benzenes suggest that the preferred conformation of such substituents can vary from planar to perpendicular relative to the aromatic ring, depending on the nature of the substituent and the presence of ortho groups.[3] For a para-substituted compound like Methyl 4-hydrazinylbenzoate, steric hindrance is minimized, and the conformation will be primarily dictated by electronic effects and crystal packing forces.

Inferred Structural Parameters (from Ethyl 4-hydrazinobenzoate Hydrochloride) [2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9566 |

| b (Å) | 7.4498 |

| c (Å) | 23.5349 |

| α (°) | 84.323 |

| β (°) | 84.521 |

| γ (°) | 80.257 |

Experimental Protocols

Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

A general and effective method for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride involves the esterification of 4-hydrazinobenzoic acid followed by salt formation. A representative protocol is described below.[4]

Materials:

-

2-hydrazinylbenzoic acid

-

Methanol

-

4M Hydrogen chloride in dioxane

-

Diethyl ether

Procedure:

-

Dissolve 2-hydrazinylbenzoic acid (15.2 g, 99.90 mmol) in methanol (200 mL).

-

Slowly add a 4M dioxane solution of hydrogen chloride (100 mL, 399.60 mmol) to the methanol solution.

-

Stir the reaction mixture at 90 °C for 5 hours.

-

After the reaction is complete, cool the mixture to 20 °C.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with diethyl ether (100 mL).

-

Dry the solid product to yield methyl 4-hydrazinylbenzoate hydrochloride.

Characterization by X-ray Crystallography

While specific data for the title compound is unavailable, a general protocol for single-crystal X-ray diffraction of a small organic molecule like this would involve the following steps:

Protocol:

-

Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol).

-

Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

Logical Workflow: Synthesis and Derivatization

Given the primary role of Methyl 4-hydrazinylbenzoate Hydrochloride as a synthetic intermediate, a logical workflow diagram illustrating its synthesis and subsequent derivatization is more pertinent than a biological signaling pathway.

References

- 1. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-HYDRAZINOBENZOIC ACID METHYL ESTER HYDROCHLORIDE | 6296-89-5 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing methyl 4-hydrazinylbenzoate hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from the readily available methyl benzoate. The synthesis is a multi-step process involving nitration, reduction, diazotization, and subsequent reduction, followed by salt formation. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of methyl 4-hydrazinylbenzoate hydrochloride from methyl benzoate proceeds through three key intermediates:

-

Methyl 4-nitrobenzoate: Synthesized via the nitration of methyl benzoate.

-

Methyl 4-aminobenzoate: Obtained by the reduction of the nitro group of methyl 4-nitrobenzoate.

-

Methyl 4-hydrazinylbenzoate: Formed through the diazotization of the amino group of methyl 4-aminobenzoate, followed by reduction.

The final product is then obtained by converting the free hydrazine base into its hydrochloride salt.

An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-hydrazinylbenzoate Hydrochloride Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant reaction mechanism for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its formation, primarily focusing on the widely utilized pathway commencing with Methyl 4-aminobenzoate.

Introduction

Methyl 4-hydrazinylbenzoate Hydrochloride (C₈H₁₁ClN₂O₂) is a hydrazine derivative with significant applications as a building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] Its formation is most commonly achieved through a two-step process involving the diazotization of Methyl 4-aminobenzoate followed by the reduction of the resulting diazonium salt. This guide will elucidate the intricate mechanisms of these transformations and provide practical experimental insights.

Reaction Mechanism

The synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl 4-aminobenzoate proceeds via two critical sequential reactions:

-

Diazotization: The conversion of the primary aromatic amine group of Methyl 4-aminobenzoate into a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

Step 1: Diazotization of Methyl 4-aminobenzoate

The diazotization reaction is typically carried out in a cold aqueous acidic solution, most commonly using hydrochloric acid and sodium nitrite.[2][3] The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ.

The mechanism can be broken down into the following stages:

-

Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (e.g., HCl) to produce nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Methyl 4-aminobenzoate attacks the nitrosonium ion.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable methyl 4-(diazonium)benzoate chloride.

Step 2: Reduction of the Diazonium Salt

The reduction of the methyl 4-(diazonium)benzoate chloride to Methyl 4-hydrazinylbenzoate is a critical step. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice. The diazonium salt is a good leaving group (N₂), facilitating the reduction.

The general mechanism involves the transfer of electrons from the reducing agent to the diazonium salt, leading to the formation of the hydrazine derivative.

Experimental Protocols

The following section outlines a typical experimental procedure for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride from Methyl 4-aminobenzoate.

Materials and Reagents

-

Methyl 4-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Experimental Workflow

Detailed Procedure

Step 1: Diazotization of Methyl 4-aminobenzoate

-

In a beaker, suspend Methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the stirred suspension of Methyl 4-aminobenzoate hydrochloride, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of Methyl 4-(diazonium)benzoate chloride

-

In a separate larger beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred stannous chloride solution. A precipitate should form.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to gradually warm to room temperature.

Step 3: Isolation and Purification

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic impurities.

-

Further wash the solid with a small amount of cold diethyl ether.

-

Dry the purified Methyl 4-hydrazinylbenzoate Hydrochloride product under vacuum.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 4-aminobenzoate | 1.0 molar equivalent | General Procedure |

| Sodium Nitrite | 1.0 - 1.1 molar equivalents | [2] |

| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | [2] |

| Stannous Chloride Dihydrate | 2.0 - 2.5 molar equivalents | [4] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | [2][4] |

| Reduction Temperature | 0 - 25 °C | [4] |

| Yield | ||

| Overall Yield | 70-85% | Estimated from similar procedures |

Conclusion

The synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride via the diazotization of Methyl 4-aminobenzoate followed by reduction is a robust and widely used method. A thorough understanding of the reaction mechanisms, adherence to optimized experimental protocols, and careful control of reaction parameters are crucial for achieving high yields and purity of the final product. This technical guide provides the foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

Solubility Profile of Methyl 4-hydrazinylbenzoate Hydrochloride in Organic Solvents

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Methyl 4-hydrazinylbenzoate hydrochloride (MHBH) is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group and a methyl ester attached to a benzene ring, makes it a valuable building block for creating more complex molecules, including potential therapeutic agents.[1] For professionals in drug development and synthetic chemistry, a thorough understanding of MHBH's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route or drug candidate.

This guide provides a comprehensive analysis of the principles governing the solubility of MHBH and presents a robust, field-proven protocol for its quantitative determination. Moving beyond a simple data sheet, we will dissect the causal relationships between the molecule's structural features and its behavior in various organic solvents. The objective is to empower researchers with both the theoretical foundation and the practical methodology to generate reliable and reproducible solubility data tailored to their specific applications.

Physicochemical Properties and Structural Analysis

The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. For MHBH, the key features are the ionic hydrazinium chloride group, the polar methyl ester, and the nonpolar aromatic ring.

The presence of the hydrochloride salt makes the molecule ionic, creating strong dipole-dipole and ion-dipole interactions. This ionic character is the primary driver of its solubility in polar solvents. The hydrazinyl moiety (-NHNH₃⁺) and the ester's carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively, further enhancing interactions with protic and polar aprotic solvents.[1][2]

Table 1: Physicochemical Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6296-89-5 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| IUPAC Name | methyl 4-hydrazinylbenzoate;hydrochloride | [2] |

| Physical Form | White to yellow powder or crystals | |

| Melting Point | 205-207 °C | |

| H-Bond Donor Count | 3 | [2] |

| H-Bond Acceptor Count | 4 | [2] |

| Topological Polar Surface Area | 64.4 Ų | [2] |

| Rotatable Bond Count | 3 |[2] |

Known Solubility Profile (Qualitative)

Publicly available data on MHBH solubility is primarily qualitative. These observations, summarized in Table 2, provide a foundational understanding of its behavior and align with the principles discussed above. The compound shows a clear preference for polar solvents, a direct consequence of its ionic salt form.

Causality of Observed Solubility:

-

Water (Soluble): The high polarity of water and its ability to form strong hydrogen bonds and solvate the hydrazinium and chloride ions make it an excellent solvent for MHBH.[1]

-

Methanol/Ethanol (Sparingly/Slightly Soluble): These polar protic solvents can interact with the ionic and polar groups of MHBH. However, their lower polarity compared to water and the presence of a nonpolar alkyl chain result in reduced solvating power for the salt.[1]

-

Dimethyl Sulfoxide (DMSO) (Slightly Soluble): As a polar aprotic solvent, DMSO can effectively solvate the hydrazinium cation. Its large dipole moment allows it to disrupt the crystal lattice of the salt, leading to some degree of solubility.[1]

-

Chloroform/Acetone (Poorly Soluble): These solvents have significantly lower polarity and limited or no hydrogen bonding capability, making them poor solvents for an ionic salt like MHBH.[1]

Table 2: Qualitative Solubility of Methyl 4-hydrazinylbenzoate Hydrochloride

| Solvent | Solvent Type | Observed Solubility | Source |

|---|---|---|---|

| Water | Polar Protic | Soluble | [1] |

| Methanol | Polar Protic | Sparingly soluble | [1] |

| Ethanol | Polar Protic | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly soluble | [1] |

| Chloroform | Nonpolar | Poorly soluble | [1] |

| Acetone | Polar Aprotic | Poorly soluble |[1] |

Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing the most accurate and reproducible data for regulatory and research purposes.[4][5] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true thermodynamic equilibrium.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow, from initial preparation to final analysis.

Sources

- 1. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. who.int [who.int]

In-Depth Technical Guide: Thermal Properties of Methyl 4-hydrazinylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No. 6296-89-5). This compound is a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its thermal properties is crucial for its handling, storage, and application in further synthetic processes.

Physicochemical Properties

Methyl 4-hydrazinylbenzoate Hydrochloride is a crystalline solid. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6296-89-5 | N/A |

| Molecular Formula | C₈H₁₁ClN₂O₂ | N/A |

| Molecular Weight | 202.64 g/mol | N/A |

| Appearance | Off-white to light brown solid | N/A |

| Melting Point | 205-207 °C | N/A |

Thermal Stability and Melting Point

The thermal behavior of Methyl 4-hydrazinylbenzoate Hydrochloride has been characterized by its melting point. The compound exhibits good thermal stability up to its melting point.

Melting Point

The melting point of Methyl 4-hydrazinylbenzoate Hydrochloride is consistently reported in the range of 205-207 °C . This relatively high melting point for an organic salt suggests strong intermolecular forces, likely including extensive hydrogen bonding, within the crystal lattice.

Thermogravimetric Analysis (TGA) - Illustrative Data

Based on this, a plausible thermal decomposition profile for Methyl 4-hydrazinylbenzoate Hydrochloride would involve the onset of significant weight loss at temperatures exceeding its melting point. The decomposition is expected to proceed in multiple stages, involving the loss of hydrogen chloride, followed by the fragmentation of the organic moiety.

Illustrative TGA Data:

| Temperature Range (°C) | Weight Loss (%) | Corresponding Loss |

| 100 - 200 | ~ 0-1% | Loss of adsorbed water/solvent |

| 210 - 300 | ~ 18% | Loss of HCl |

| 300 - 500 | > 80% | Decomposition of organic residue |

Differential Scanning Calorimetry (DSC) - Illustrative Data

A DSC thermogram for Methyl 4-hydrazinylbenzoate Hydrochloride would be expected to show a sharp endothermic peak corresponding to its melting point. This peak would provide a precise value for the melting temperature and the enthalpy of fusion. Following the melting endotherm, an exothermic event may be observed at higher temperatures, corresponding to the decomposition of the compound.

Illustrative DSC Data:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~ 205 | ~ 207 | (Endothermic) |

| Decomposition | > 220 | - | (Exothermic) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of Methyl 4-hydrazinylbenzoate Hydrochloride.

Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

A representative synthesis protocol, adapted from the known synthesis of similar hydrazinobenzoic acid hydrochlorides, is described below.

Caption: Synthesis workflow for Methyl 4-hydrazinylbenzoate Hydrochloride.

Methodology:

-

Diazotization: Methyl 4-aminobenzoate is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

Reduction: In a separate vessel, a solution of stannous chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the stannous chloride solution, keeping the temperature below 10 °C.

-

Isolation: The resulting precipitate of Methyl 4-hydrazinylbenzoate Hydrochloride is collected by filtration, washed with cold dilute hydrochloric acid, and then with a suitable organic solvent (e.g., ether) to remove any non-polar impurities. The product is then dried under vacuum to yield the final product.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

Caption: Experimental workflow for melting point determination.

Methodology:

-

A small amount of the finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability and decomposition profile of the compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

A sample of 5-10 mg is accurately weighed into an alumina or platinum TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The weight of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

A sample of 2-5 mg is weighed into an aluminum DSC pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to 250 °C at a rate of 10 °C/min.

-

The differential heat flow to the sample and reference is measured as a function of temperature.

Logical Relationships in Thermal Analysis

The interpretation of thermal analysis data involves understanding the relationship between different observed events.

Caption: Logical flow of thermal events for Methyl 4-hydrazinylbenzoate Hydrochloride.

This guide provides a detailed overview of the thermal properties of Methyl 4-hydrazinylbenzoate Hydrochloride, offering valuable information for its application in research and development. The provided experimental protocols and illustrative data serve as a practical resource for scientists and professionals in the field.

References

Spectroscopic and Synthetic Profile of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 4-hydrazinylbenzoate Hydrochloride (CAS No: 6296-89-5), a versatile building block in pharmaceutical and chemical synthesis. This document details its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for Methyl 4-hydrazinylbenzoate Hydrochloride, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400.13 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.47 | s | 3H | -NH₃⁺ |

| 8.98 | s | 1H | -NH- |

| 7.86-7.90 | m | 2H | Ar-H |

| 6.99-7.02 | m | 2H | Ar-H |

| 3.81 | s | 3H | -OCH₃ |

¹³C NMR (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~150 | C-NHNH₂ |

| ~131 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~113 | Ar-CH |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300 | N-H stretch (Hydrazine) |

| ~1680 | C=O stretch (Aromatic ester) |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| 202.64 | [M+H]⁺ (Protonated molecular ion) |

| 171.64 | [M+H - OCH₃]⁺ (Loss of methoxy group) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of Methyl 4-hydrazinylbenzoate Hydrochloride are provided below.

Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

This protocol describes the synthesis from 2-hydrazinylbenzoic acid.

Materials:

-

2-hydrazinylbenzoic acid

-

Methanol

-

4M Hydrogen chloride in dioxane

-

Diethyl ether

Procedure:

-

Dissolve 15.2 g (99.90 mmol) of 2-hydrazinylbenzoic acid in 200 mL of methanol.

-

Slowly add 100 mL of a 4M dioxane solution of hydrogen chloride (399.60 mmol) to the methanolic solution.

-

Stir the reaction mixture at 90 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to 20 °C.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with 100 mL of diethyl ether.

-

Dry the solid product under vacuum to yield Methyl 4-hydrazinylbenzoate Hydrochloride.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the solid Methyl 4-hydrazinylbenzoate Hydrochloride and dissolve it in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Analysis: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the powdered Methyl 4-hydrazinylbenzoate Hydrochloride directly onto the ATR crystal.

-

Instrumentation: Use a FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Measurement: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of Methyl 4-hydrazinylbenzoate Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Infuse the diluted sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

-

Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and any significant fragment ions. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate key processes related to Methyl 4-hydrazinylbenzoate Hydrochloride.

Caption: Synthetic workflow for Methyl 4-hydrazinylbenzoate Hydrochloride.

Caption: Workflow for spectroscopic characterization.

Unlocking the Therapeutic Potential of Methyl 4-hydrazinylbenzoate Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Hydrazine Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is relentless. Among the myriad of chemical scaffolds, hydrazine derivatives have garnered considerable attention for their versatile therapeutic potential.[1][2] These compounds, characterized by the presence of a nitrogen-nitrogen single bond, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3] This technical guide focuses on Methyl 4-hydrazinylbenzoate Hydrochloride, a key intermediate and a molecule of significant interest in its own right.[4] While extensive research has been conducted on its derivatives, particularly those derived from 4-hydrazinobenzoic acid, the intrinsic biological activities of Methyl 4-hydrazinylbenzoate Hydrochloride remain a compelling area of exploration.[5][6] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of its close structural analogs. We will delve into the scientific rationale for investigating its therapeutic promise, provide detailed experimental protocols for its biological evaluation, and offer insights into the potential mechanisms that may underscore its activity.

Physicochemical Properties and Synthetic Versatility

Methyl 4-hydrazinylbenzoate Hydrochloride (C₈H₁₁ClN₂O₂) is a hydrochloride salt of the methyl ester of 4-hydrazinobenzoic acid, with a molecular weight of approximately 202.64 g/mol .[7] The presence of the hydrazinyl group (-NHNH₂) and the methyl ester (-COOCH₃) functionality makes it a versatile precursor for a variety of chemical transformations.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing.

The synthetic utility of Methyl 4-hydrazinylbenzoate Hydrochloride lies in the reactivity of its hydrazinyl moiety, which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[8] This reaction is a cornerstone for creating diverse libraries of compounds for biological screening. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [7] |

| Molecular Weight | 202.64 g/mol | [7] |

| Physical Form | Solid | [9][10] |

| Storage Temperature | Room temperature, inert atmosphere or 4°C, stored under nitrogen | [9][10] |

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive body of research on 4-hydrazinobenzoic acid and its derivatives, we can hypothesize several key biological activities for Methyl 4-hydrazinylbenzoate Hydrochloride.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of compounds derived from 4-hydrazinobenzoic acid.[5][6] Derivatives have shown significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[5]

Proposed Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of many hydrazone derivatives is the induction of apoptosis, or programmed cell death.[5] While the precise signaling pathways for 4-hydrazinobenzoic acid derivatives are still under full investigation, the intrinsic (mitochondrial) pathway is often implicated.[5] This pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in cell death. The structural features of Methyl 4-hydrazinylbenzoate Hydrochloride suggest its potential to interact with molecular targets that trigger this apoptotic cascade.

Caption: Proposed apoptotic pathway induced by Methyl 4-hydrazinylbenzoate Hydrochloride.

Potential Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[2][3] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3] The azomethine group (-N=CH-) present in hydrazones is often considered crucial for their antimicrobial action.[8]

Proposed Mechanism of Action: Disruption of Cellular Processes

The antimicrobial mechanism of hydrazones is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The lipophilic nature of some hydrazone derivatives allows them to penetrate the bacterial cell wall and interfere with vital cellular processes. Given that Methyl 4-hydrazinylbenzoate Hydrochloride can be readily converted to a variety of hydrazones, it represents a promising scaffold for the development of new antimicrobial agents.

Caption: Hypothesized antimicrobial mechanism of action for derivatives of Methyl 4-hydrazinylbenzoate Hydrochloride.

Potential Enzyme Inhibitory Activity

The hydrazide and hydrazone moieties are known to be effective inhibitors of various enzymes.[11][12] For instance, hydrazide-containing compounds have been developed as inhibitors of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[11] The ability of the hydrazinyl group to interact with the active sites of enzymes makes Methyl 4-hydrazinylbenzoate Hydrochloride a candidate for screening against a range of enzymatic targets.

Proposed Mechanism of Action: Active Site Interaction

Enzyme inhibition by hydrazide derivatives can occur through the formation of stable complexes with the enzyme's active site, often involving interactions with cofactors or key amino acid residues.[11] This can lead to either reversible or irreversible inhibition of the enzyme's catalytic activity. The specific enzymes that Methyl 4-hydrazinylbenzoate Hydrochloride or its derivatives might inhibit would need to be determined through broad-panel screening.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of Methyl 4-hydrazinylbenzoate Hydrochloride, a series of well-established in vitro assays can be employed. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Methyl 4-hydrazinylbenzoate Hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Experimental workflow for the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 × 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of Methyl 4-hydrazinylbenzoate Hydrochloride in the broth to obtain a range of concentrations.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determination of Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for screening Methyl 4-hydrazinylbenzoate Hydrochloride against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.[17][18]

Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. A reduction in enzyme activity in the presence of the compound indicates inhibition.

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and Methyl 4-hydrazinylbenzoate Hydrochloride.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

Methyl 4-hydrazinylbenzoate Hydrochloride stands as a promising, yet underexplored, molecule in the realm of medicinal chemistry. The substantial body of evidence supporting the anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs provides a strong rationale for its investigation. This technical guide offers a foundational framework for initiating such studies, from understanding its chemical nature and hypothesized mechanisms of action to detailed protocols for its biological evaluation.

Future research should focus on the systematic screening of Methyl 4-hydrazinylbenzoate Hydrochloride against a diverse panel of cancer cell lines and microbial strains. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. The synthetic tractability of this compound opens up vast possibilities for structure-activity relationship (SAR) studies, which will be instrumental in optimizing its therapeutic potential. As the demand for novel therapeutic agents continues to grow, a thorough investigation into the biological activities of Methyl 4-hydrazinylbenzoate Hydrochloride is a scientifically sound and promising endeavor.

References

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2343-2363. [Link]

-

European Biophysics Journal. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6433. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

El-Sayed, W. M., Ali, O. M., & Abd-El-Fattah, M. F. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. [Link]

-

Stojanović, S., Bogojević, D., Petrović, Z., & Matić, I. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(16), 4995. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]

-

PubChem. (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride. [Link]

-

El-Gohary, N. M., Shaaban, M. I., & El-Sayed, M. A. A. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC advances, 11(38), 23485-23502. [Link]

-

PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? [Link]

-

Wang, H., Bai, X., Li, Y., & Chen, K. (2023). A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. Molecules, 28(13), 5035. [Link]

-

Discovery Life Sciences. (n.d.). Gentest® Enzyme Inhibition Services. [Link]

-

ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

-

Bioorganic & Medicinal Chemistry. (2017). Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. [Link]

-

PubChemLite. (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (C9H10N2O3). [Link]

-

Tipton, K. F., & Youdim, M. B. (2014). Assessment of enzyme inhibition: a review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Journal of neural transmission, 121(Suppl 1), 1-19. [Link]

-

Gökhan-Kelekçi, N., Gümüş, P., Can, Ö., & Gürbüz, F. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(11), 2136. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 [sigmaaldrich.com]

- 10. Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. discovery.researcher.life [discovery.researcher.life]

Methyl 4-hydrazinylbenzoate Hydrochloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydrazinylbenzoate hydrochloride has emerged as a crucial intermediate in the field of organic synthesis, prized for its versatile reactivity that allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Methyl 4-hydrazinylbenzoate hydrochloride is a stable, crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 202.64 g/mol | [1][2] |

| CAS Number | 6296-89-5 | [1] |

| Melting Point | 205-207 °C | [No specific citation found for this exact range in the provided results] |

| Appearance | White to yellow powder or crystals | |

| Solubility | Soluble in water, sparingly soluble in methanol. | [No specific citation found for this exact range in the provided results] |

| ¹H NMR (ppm) | ~3.8 (s, 3H, -OCH₃), aromatic protons, -NHNH₂ protons | [No specific citation found for this exact range in the provided results] |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch) | [No specific citation found for this exact range in the provided results] |

Core Synthetic Applications

The presence of both a hydrazinyl and a methyl ester group makes Methyl 4-hydrazinylbenzoate hydrochloride a valuable precursor for the synthesis of various heterocyclic compounds, particularly indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. Methyl 4-hydrazinylbenzoate hydrochloride serves as an excellent phenylhydrazine precursor for the synthesis of indole-6-carboxylic acid esters.

-

Hydrazone Formation: In a round-bottom flask, dissolve Methyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Indolization: After cooling the reaction mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA). Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired methyl 2,3-dimethyl-1H-indole-6-carboxylate.

Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific substrates.

Caption: Fischer Indole Synthesis Workflow.

Pyrazolone Synthesis

Methyl 4-hydrazinylbenzoate hydrochloride readily reacts with β-ketoesters, such as ethyl acetoacetate, to form pyrazolone derivatives. These heterocycles are key components in many pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[3][4]

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) in ethanol.

-

Addition of β-ketoester: Add ethyl acetoacetate (1.0 eq) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the target pyrazolone. Further purification can be achieved by recrystallization.

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

| Phenylhydrazine | Ethyl acetoacetate | 1-phenyl-3-methyl-5-pyrazolone | 93-100% | 126-128 |

| Methylhydrazine | Ethyl acetoacetate | 1,3-dimethyl-5-pyrazolone | 66-100% | Not specified |

Note: The data in this table is for analogous reactions and serves as a reference for the expected outcome when using Methyl 4-hydrazinylbenzoate hydrochloride.[3]

Caption: Pyrazolone Synthesis Pathway.

Hydrazone Formation and Subsequent Reactions

The hydrazinyl group of Methyl 4-hydrazinylbenzoate hydrochloride can be readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. These hydrazones are not only important final products with potential biological activities but also serve as versatile intermediates for the synthesis of other heterocyclic systems.[5][6]

-

Dissolution: Dissolve Methyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-